Cyanomethyl p-toluenesulfonate Cyanomethyl p-toluenesulfonate
Brand Name: Vulcanchem
CAS No.: 14562-04-0
VCID: VC20982719
InChI: InChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,7H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC#N
Molecular Formula: C9H9NO3S
Molecular Weight: 211.24 g/mol

Cyanomethyl p-toluenesulfonate

CAS No.: 14562-04-0

Cat. No.: VC20982719

Molecular Formula: C9H9NO3S

Molecular Weight: 211.24 g/mol

* For research use only. Not for human or veterinary use.

Cyanomethyl p-toluenesulfonate - 14562-04-0

CAS No. 14562-04-0
Molecular Formula C9H9NO3S
Molecular Weight 211.24 g/mol
IUPAC Name cyanomethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,7H2,1H3
Standard InChI Key PFXOLUYGXYEFOR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC#N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC#N

Chemical Identity and Properties

Cyanomethyl p-toluenesulfonate, with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol, is characterized by its sulfonate ester functional group and nitrile component. This compound is known by several synonyms including cyanomethyl 4-methylbenzenesulfonate, (tosyloxy)acetonitrile, and [[(4-methylphenyl)sulfonyl]oxy]acetonitrile .
The chemical structure features a cyanomethyl group (CH2CN) attached to a p-toluenesulfonate moiety, creating a compound with both electrophilic and nucleophilic reactive sites. The cyanide group (CN) is attached to a methyl group, while the p-toluenesulfonate portion derives from p-toluenesulfonic acid, a strong organic sulfonic acid commonly used in organic synthesis.

Physical Properties

Table 1: Physical Properties of Cyanomethyl p-toluenesulfonate

PropertyValueSource
CAS Number14562-04-0
Molecular FormulaC9H9NO3S
Molecular Weight211.24 g/mol
Melting Point47-50.5°C
Boiling Point393.6±17.0°C (Predicted)
Density1.290±0.06 g/cm³ (Predicted)
Physical StateLight brown solid
Storage Temperature2-8°C (recommended)
The compound appears as a light brown solid with a melting point range of 47-50.5°C . Its structure can be represented using various chemical identifiers, including InChI and SMILES notations, which provide standardized representations for chemical information systems.

Synthesis Methods

Several synthetic routes for cyanomethyl p-toluenesulfonate have been documented, with the most well-established method involving the reaction of glycolonitrile with p-toluenesulfonyl chloride.

Synthesis from Glycolonitrile and p-Toluenesulfonyl Chloride

The primary synthesis method described in the literature involves the reaction of glycolonitrile with p-toluenesulfonyl chloride in the presence of sodium hydroxide:

  • 8.1 g (0.1 mole) of glycolonitrile (70% aqueous solution) is added to a cooled mixture (15-20°C) of 9.5 g (0.05 mole) of p-toluenesulfonyl chloride in 20 ml of 1,2-dimethoxyethane and 50 ml distilled water.

  • A solution of 2.1 g (0.05 mole) of NaOH in 50 ml distilled water is added slowly with stirring at 20-25°C over a period of 6.5 hours, maintaining the pH of the reaction mixture at about 8.

  • The insoluble material is filtered off, washed with cold water, and dried at 40°C under vacuum.

  • This process yields 6.8 g of product (64% conversion), resulting in a light brown solid with a melting point of 48-50.5°C .

Alternative Synthesis Approaches

Additional synthetic routes may involve the reaction of alcohols containing a CN group with chlorosulfonyl derivatives in the presence of base catalysts. While specific literature on alternative synthesis methods for cyanomethyl p-toluenesulfonate is limited, common approaches to sulfonate ester formation suggest possible pathways through the reaction of hydroxylated nitrile compounds with p-toluenesulfonyl chloride or similar sulfonylating agents.

Applications and Uses

Cyanomethyl p-toluenesulfonate possesses reactive functional groups that make it valuable for various chemical applications, particularly in synthetic organic chemistry.

Pharmaceutical Synthesis

The compound's structure suggests potential utility as an intermediate in pharmaceutical synthesis. The presence of both the cyanomethyl group and the p-toluenesulfonate moiety provides multiple reactive sites that can be leveraged in the construction of more complex molecules.

Role as a Sulfonating Agent

As a sulfonate ester, this compound can function as a sulfonating agent in organic synthesis, transferring the toluenesulfonyl group to nucleophilic substrates. This property makes it useful in protection/deprotection strategies during multistep syntheses .

Analytical Methods

Several analytical techniques can be employed for the identification and quantification of cyanomethyl p-toluenesulfonate.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing p-toluenesulfonate compounds. For related compounds, HPLC-UV methods have demonstrated high sensitivity with limits of detection (LOD) below 5 ng/mL and limits of quantification (LOQ) below 13.5 ng/mL .

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